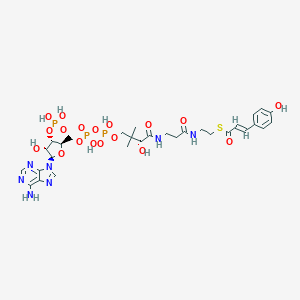![molecular formula C10H6N2OS B048097 Thiazolo[5,4-h]isoquinolin-2(1H)-one CAS No. 120546-70-5](/img/structure/B48097.png)
Thiazolo[5,4-h]isoquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazolo[5,4-h]isoquinolin-2(1H)-one is a heterocyclic compound that has gained significant attention due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
Thiazolo[5,4-h]isoquinolin-2(1H)-one exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosine kinase, which is involved in cell signaling and the development of cancer. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which can lead to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that thiazolo[5,4-h]isoquinolin-2(1H)-one has a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Thiazolo[5,4-h]isoquinolin-2(1H)-one has also been shown to inhibit the growth and proliferation of bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazolo[5,4-h]isoquinolin-2(1H)-one has several advantages for laboratory experiments. It is relatively easy to synthesize and has been shown to have high yields and purity. Additionally, this compound has been extensively studied for its mechanism of action and potential therapeutic applications. However, there are also limitations to using thiazolo[5,4-h]isoquinolin-2(1H)-one in laboratory experiments. For example, this compound can be toxic to cells at high concentrations, and its effects on normal cells are not well understood.
Orientations Futures
There are several future directions for the study of thiazolo[5,4-h]isoquinolin-2(1H)-one. One direction is to further explore its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to investigate its effects on normal cells and to determine its safety profile. Additionally, there is a need to develop more efficient and cost-effective methods for synthesizing thiazolo[5,4-h]isoquinolin-2(1H)-one, which could facilitate its use in laboratory experiments and potential clinical applications.
Méthodes De Synthèse
Thiazolo[5,4-h]isoquinolin-2(1H)-one can be synthesized using different methods, including cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with orthoester and dehydrating agent, as well as using cyclization of 2-(2-aminophenyl)thiazole-4-carboxylic acid with acetic anhydride and phosphorus pentoxide. Another method involves the reaction of 2-(2-aminophenyl)thiazole-4-carboxylic acid with hydrazine hydrate and acetic anhydride. These methods have been used to produce thiazolo[5,4-h]isoquinolin-2(1H)-one with high yields and purity.
Applications De Recherche Scientifique
Thiazolo[5,4-h]isoquinolin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and antifungal properties. Studies have also shown that thiazolo[5,4-h]isoquinolin-2(1H)-one can inhibit the activity of certain enzymes, such as tyrosine kinase, which are involved in the development and progression of cancer. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
120546-70-5 |
|---|---|
Nom du produit |
Thiazolo[5,4-h]isoquinolin-2(1H)-one |
Formule moléculaire |
C10H6N2OS |
Poids moléculaire |
202.23 g/mol |
Nom IUPAC |
1H-[1,3]thiazolo[5,4-h]isoquinolin-2-one |
InChI |
InChI=1S/C10H6N2OS/c13-10-12-9-7-5-11-4-3-6(7)1-2-8(9)14-10/h1-5H,(H,12,13) |
Clé InChI |
OESRPZVDCPNWTK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
SMILES canonique |
C1=CC2=C(C3=C1C=CN=C3)NC(=O)S2 |
Synonymes |
Thiazolo[5,4-h]isoquinolin-2(1H)-one (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



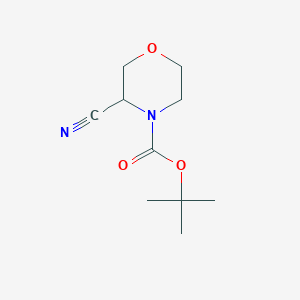
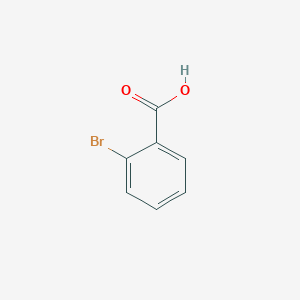
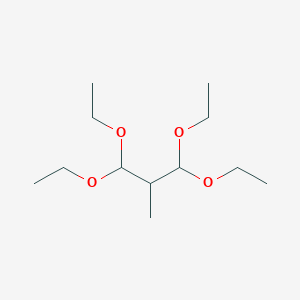
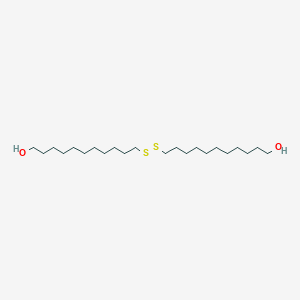
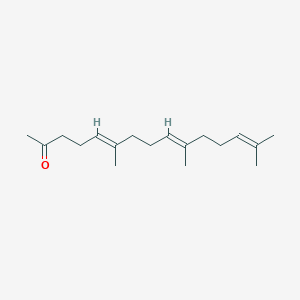
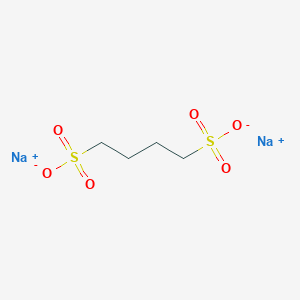
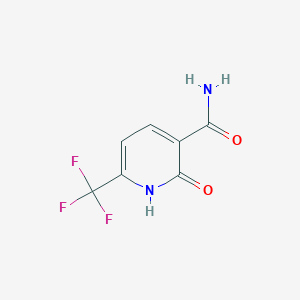
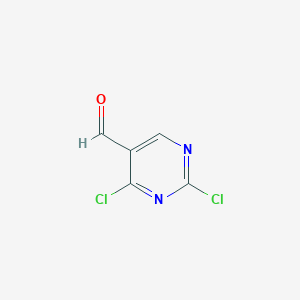
![Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester](/img/structure/B48035.png)
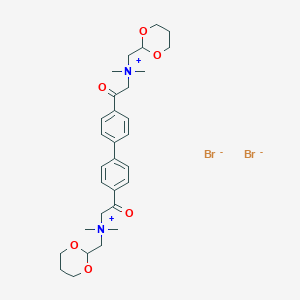
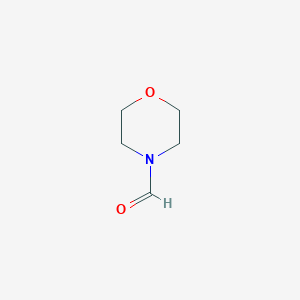
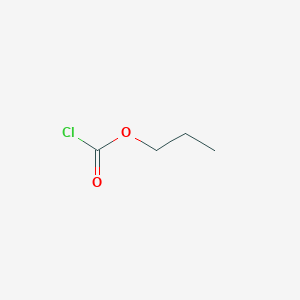
![Furo[3,2-b]pyridine-3-carboxamide](/img/structure/B48040.png)
